Bis(methylcyclohexyl) phthalate
Description
Contextualizing Bis(methylcyclohexyl) Phthalate (B1215562) within Phthalate Substance Groupings
To understand the environmental relevance of bis(methylcyclohexyl) phthalate, it is essential to first place it within the broader context of phthalate classification.
Classification and Structural Characteristics of Phthalate Subgroups
Phthalates are diesters of phthalic acid (1,2-benzenedicarboxylic acid). encyclopedia.pub Their general structure consists of a benzene (B151609) ring with two ester groups attached at the ortho position. encyclopedia.pub The diversity within the phthalate family arises from the different alcohol groups (R and R') attached to the phthalic acid backbone. wikipedia.org This variation in the alkyl or aryl side chains dictates the physicochemical properties of each phthalate, such as molecular weight, water solubility, and volatility. encyclopedia.pubcpsc.gov
Phthalates are often categorized into two main subgroups based on their molecular weight and the length of their alkyl chains:
Low Molecular Weight (LMW) Phthalates: These compounds typically have shorter alkyl chains (3-6 carbon atoms). encyclopedia.pub Examples include dimethyl phthalate (DMP) and diethyl phthalate (DEP). cpsc.gov They are generally used as solvents and in products like cosmetics and personal care items. cpsc.gov
High Molecular Weight (HMW) Phthalates: These phthalates possess longer and often branched alkyl chains. encyclopedia.pub This category includes compounds like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). americanchemistry.comencyclopedia.pub They are primarily used as plasticizers in PVC applications to impart flexibility. americanchemistry.com
This compound, with its two methylcyclohexyl groups, falls into a category that is structurally distinct due to its cycloaliphatic (alicyclic) ester groups. While not as commonly cited as the linear or simple branched alkyl phthalates, its structure influences its environmental behavior and analytical detection.
Below is an interactive data table detailing the structural characteristics of selected phthalates.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Structural Subgroup |
| This compound | C22H30O4 | 358.47 | Cycloaliphatic Phthalate | |
| Di(2-ethylhexyl) phthalate | DEHP | C24H38O4 | 390.56 | High Molecular Weight |
| Dibutyl phthalate | DBP | C16H22O4 | 278.34 | Low Molecular Weight |
| Diethyl phthalate | DEP | C12H14O4 | 222.24 | Low Molecular Weight |
| Benzyl butyl phthalate | BBP | C19H20O4 | 312.36 | High Molecular Weight |
Rationale for Scientific Grouping in Environmental Assessments
The grouping of phthalates in environmental assessments is a pragmatic and scientifically sound approach for several reasons:
Shared Core Structure and Function: All phthalates share the same fundamental phthalic acid ester structure and are often used for similar purposes, primarily as plasticizers. wikipedia.orgwa.gov This commonality suggests the potential for similar environmental release mechanisms and pathways.
Additive Effects: There is evidence to suggest that the effects of exposure to multiple phthalates may be additive. cpsc.gov Assessing them as a group allows for a more comprehensive understanding of the cumulative risk posed by the entire class of compounds rather than focusing on individual phthalates in isolation.
Analytical Efficiency: Many analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be optimized to detect a range of phthalates simultaneously. mdpi.comnih.gov Grouping facilitates more efficient monitoring and analysis of environmental samples.
Regulatory Cohesion: From a regulatory standpoint, grouping substances with similar chemical structures and potential hazards allows for more streamlined and effective management strategies. cpsc.gov This approach is evident in regulations that restrict the use of several phthalates in consumer products. cpsc.govgreenfacts.org
The assessment of phthalates as a group acknowledges that in real-world scenarios, exposure occurs to a mixture of these compounds rather than a single agent. nih.gov
Significance of this compound Research in Contemporary Environmental Studies
While historically, research has heavily focused on high-production-volume phthalates like DEHP, there is a growing recognition of the need to investigate less common or "emerging" phthalates like this compound. The significance of this research stems from several key factors:
Potential for Substitution: As regulations on well-known phthalates become more stringent, there is a possibility that compounds like this compound could be used as substitutes. Understanding their environmental profile is crucial to avoid "regrettable substitutions," where a banned chemical is replaced by another with similar or even greater potential for harm.
Unique Environmental Behavior: The cycloaliphatic nature of the methylcyclohexyl groups in this compound may lead to different environmental partitioning, persistence, and degradation pathways compared to their linear or branched alkyl counterparts. Research is needed to elucidate these differences.
Detection in Environmental Matrices: The development of advanced analytical techniques has enabled the detection of a wider range of chemical contaminants in the environment. mdpi.comnih.gov As analytical methods become more sensitive, previously undetected or unquantified compounds like this compound may be identified in various environmental compartments, including water, soil, and biota. nih.gov For instance, studies investigating the occurrence of various phthalates in wastewater treatment plants have highlighted the widespread presence of these compounds and their impact on receiving waters. nih.gov
Recent research has focused on developing robust analytical methods for the detection and quantification of a wide array of phthalates, including those that are less common. nih.govmdpi.comresearchgate.net These methods are essential for monitoring the presence of this compound in various environmental samples and for understanding its fate and transport.
The following table presents a summary of research findings related to the environmental analysis of phthalates.
| Research Focus | Key Findings | Analytical Techniques |
| Occurrence in Wastewater | Phthalates are frequently detected in wastewater, with varying removal efficiencies depending on the treatment process. nih.gov | GC-MS |
| Detection in Consumer Products | A wide range of phthalates can be present in various consumer goods. nih.gov | GC-MS, LC-MS/MS |
| Analysis in Biota | The lipophilic nature of phthalates can lead to their accumulation in the fatty tissues of organisms. researchgate.net | GC-MS |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h5-6,11-12H,3-4,7-10,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFHGHXATXEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)OC3(CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950677 | |
| Record name | Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27987-25-3, 111983-16-5 | |
| Record name | Bis(methylcyclohexyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(methylcyclohexyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE86GK6VGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution Dynamics of Bis Methylcyclohexyl Phthalate
Sources and Release Pathways into Environmental Compartments
The entry of Bis(methylcyclohexyl) phthalate (B1215562) into the environment is anticipated to occur through various channels associated with its production, use, and disposal. Like other phthalates, its release is generally categorized into industrial emissions and slower, more diffuse releases from consumer and commercial products.
Industrial Emission Profiles and Disperse Releases
Industrial activities are a primary source of phthalate release into the environment. During the manufacturing process of Bis(methylcyclohexyl) phthalate and its incorporation into plastic materials, there are multiple potential points of emission. These include releases to the atmosphere from process vents, discharges into wastewater from cleaning and processing operations, and the disposal of industrial waste.
Disperse releases are characterized by the widespread and gradual emission from a multitude of products throughout their lifecycle. For this compound, this would include its use in products such as vinyl flooring, adhesives, and coatings. The slow release from these materials contributes to a consistent, low-level presence in various environmental settings.
Migration from Polymer Matrices and Manufactured Items
A significant pathway for the environmental release of this compound is its migration from the polymer matrix of manufactured goods. Phthalates are physically mixed with polymers rather than being chemically bonded, which makes them susceptible to leaching, volatilization, and abrasion. oaepublish.com This process is influenced by several factors, including the age of the product, temperature, and exposure to substances that can act as solvents.
The migration of phthalates from consumer products is a key contributor to their presence in indoor environments, such as in household dust. bcerp.org Over time, these releases from countless individual items aggregate into a significant environmental burden. The leaching from plastic materials disposed of in landfills can also lead to the contamination of landfill leachate, which may then enter groundwater or surface water systems. canada.ca
Environmental Media Distribution and Partitioning Behavior
Once released into the environment, this compound is expected to partition between different environmental compartments, including water, soil, sediment, and air. Its distribution is governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter. While specific data for this compound are limited, the behavior of similar phthalates suggests it would be found across these media.
Presence in Aquatic Ecosystems (Water, Sediment)
Phthalates are commonly detected in aquatic environments due to discharges from wastewater treatment plants, industrial effluents, and runoff from urban and agricultural areas. Due to their hydrophobic nature, many phthalates tend to adsorb to suspended particles and organic matter in the water column. researchgate.net
This propensity for adsorption means that while some concentration of this compound may be present dissolved in the water, a significant portion is expected to accumulate in the sediment of rivers, lakes, and coastal areas. nih.gov Sediments can thus act as a long-term sink and a potential source of this compound to benthic organisms.
Table 1: Reported Concentrations of this compound in Aquatic Ecosystems (No specific environmental concentration data for this compound were identified in the reviewed literature.)
| Media | Location | Concentration Range | Reference |
|---|---|---|---|
| Water | - | Data not available | - |
| Sediment | - | Data not available | - |
Detection in Terrestrial Matrices (Soil, Dust)
The contamination of terrestrial environments with phthalates can occur through various pathways, including the application of sewage sludge to agricultural land, atmospheric deposition, and the degradation of plastic waste. mdpi.com In soil, the mobility and persistence of phthalates are influenced by factors such as soil type, organic matter content, and microbial activity. bangor.ac.uk Compounds with higher Kow values tend to be less mobile and more persistent in the soil matrix.
Indoor dust is a well-known reservoir for a wide range of phthalates. nih.gov These compounds are released from various indoor sources, including building materials, furniture, and consumer products, and subsequently adsorb to dust particles. mdpi.com Inhalation and ingestion of contaminated dust are considered significant pathways of human exposure to phthalates. bcerp.org
Table 2: Reported Concentrations of this compound in Terrestrial Matrices (No specific environmental concentration data for this compound were identified in the reviewed literature.)
| Media | Location | Concentration Range | Reference |
|---|---|---|---|
| Soil | - | Data not available | - |
| Dust | - | Data not available | - |
Atmospheric Presence and Associated Phases
Phthalates can enter the atmosphere through volatilization from products and industrial emissions. canada.ca In the air, they can exist in both the gas phase and adsorbed to particulate matter. mdpi.com The partitioning between these two phases is dependent on the compound's vapor pressure and the ambient temperature.
Atmospheric transport can lead to the widespread distribution of phthalates, including to remote regions far from their original sources. Removal from the atmosphere occurs through wet and dry deposition. While in the atmosphere, phthalates can undergo photo-oxidation, which contributes to their degradation. canada.ca
Table 3: Reported Concentrations of this compound in the Atmosphere (No specific environmental concentration data for this compound were identified in the reviewed literature.)
| Phase | Location | Concentration Range | Reference |
|---|---|---|---|
| Gas Phase | - | Data not available | - |
| Particulate Phase | - | Data not available | - |
Environmental Fate and Transformation Pathways of Bis Methylcyclohexyl Phthalate
Biodegradation Mechanisms and Rates in Diverse Environmental Matrices
Biodegradation is a primary mechanism for the removal of phthalate (B1215562) esters from the environment, driven by a wide array of microorganisms. researchgate.netrsc.org The general process involves the initial hydrolysis of the diester to its corresponding monoester and alcohol, followed by further degradation of the phthalic acid core. nih.gov
Aerobic Biodegradation Kinetics and Influencing Factors
Under aerobic conditions, the biodegradation of phthalates is generally efficient. Microorganisms utilize phthalates as a source of carbon and energy. nih.gov The rate of degradation is influenced by several factors including temperature, pH, and the concentration of the compound. For many phthalates, optimal degradation occurs at temperatures between 30-37°C and a pH range of 6.0 to 8.0. nih.govnih.gov
For the structurally similar dicyclohexyl phthalate (DCHP), one study using an activated sludge inoculum demonstrated 68.5% of its theoretical biochemical oxygen demand (BOD) was reached in four weeks. nih.gov Another study calculated an average aerobic biodegradation half-life of 11.1 days in river sediment samples. nih.gov
Table 1: Factors Influencing Aerobic Biodegradation of Related Phthalates
| Factor | Optimal Range/Condition | Impact on Biodegradation Rate | Reference |
| Temperature | 30-37 °C | Rates increase with temperature up to an optimum, then decline. | nih.govnih.gov |
| pH | 6.0 - 8.0 | Significant decreases in degradation outside this range. | nih.govnih.gov |
| Oxygen Availability | High | Essential for aerobic pathways. | nih.gov |
| Bioavailability | High | Low water solubility can limit microbial access. | |
| Microbial Population | Acclimated | Pre-exposure to phthalates can lead to faster degradation. |
This table is based on general findings for phthalates and specific data for compounds like DEHP and DCHP due to a lack of specific data for Bis(methylcyclohexyl) phthalate.
Anaerobic Biodegradation Processes and Comparative Rates
Anaerobic biodegradation of phthalates also occurs, particularly in environments such as sediments and sludge from wastewater treatment plants. cpsc.gov The process is generally slower than aerobic degradation. For DCHP, an average anaerobic biodegradation half-life of 26.4 days was determined in river sediment samples, which is more than double its aerobic half-life in a similar environment. nih.gov Studies on other phthalates like DEHP show that while anaerobic degradation does happen, the rates can be one to two orders of magnitude lower than for more readily biodegradable phthalates like di-n-butyl phthalate (DBP). cpsc.gov
Microbial Degradation Pathways (Bacterial and Fungal Contributions)
The microbial degradation of phthalates is initiated by the enzymatic hydrolysis of the ester bonds. researchgate.net This initial step is carried out by various hydrolases and esterases, breaking down the diester into a monoester and an alcohol. cpsc.gov
Bacterial Degradation: Bacteria are key players in phthalate degradation. The process typically proceeds as follows:
Hydrolysis: this compound is first hydrolyzed to mono-methylcyclohexyl phthalate and methylcyclohexanol.
Further Hydrolysis: The monoester is then broken down into phthalic acid and another molecule of methylcyclohexanol. nih.gov
Aromatic Ring Cleavage: Under aerobic conditions, bacteria introduce hydroxyl groups onto the phthalic acid ring using dioxygenase enzymes. This leads to the formation of intermediates like protocatechuic acid, which is then funneled into central metabolic pathways. nih.govresearchgate.net Under anaerobic conditions, the phthalic acid is often converted to a thioester with coenzyme A (CoA), which is then decarboxylated to benzoyl-CoA before ring cleavage. researchgate.netechemi.com
A variety of bacterial genera have been identified as capable of degrading phthalates, including Rhodococcus, Pseudomonas, Bacillus, and Mycobacterium. nih.govresearchgate.net For instance, Pseudomonas acidovorans has been shown to degrade DCHP, producing phthalic acid and cyclohexanol. nih.gov
Fungal Degradation: Fungi also contribute to the breakdown of phthalates in the environment, although they are sometimes considered less efficient than bacteria in this role. researchgate.net The degradation pathways are generally similar to those in bacteria, involving initial hydrolysis followed by ring cleavage.
Phytoplankton-Mediated Biotransformation
There is a significant lack of specific research on the role of phytoplankton in the biotransformation of this compound. While phytoplankton are crucial in the global carbon cycle and can interact with various organic pollutants, their specific metabolic capabilities for degrading complex cyclic phthalates are not well-documented. nih.gov It is plausible that some phytoplankton species may contribute to the initial hydrolysis of the ester bonds, similar to other microorganisms, but further research is needed to confirm this.
Formation and Persistence of Monoalkyl Phthalate Esters (MPEs)
Studies on a range of other mono-alkyl phthalates have shown that they can be rapidly degraded in natural sediments. nih.govsfu.ca In one study, various MPEs exhibited half-lives between 16 and 39 hours in both marine and freshwater sediments at 22°C. nih.govsfu.ca The degradation rates for these monoesters did not show a clear relationship with the length of the alkyl chain. nih.gov This suggests that once formed, MMCHP is likely to be further biodegraded to phthalic acid relatively quickly by a wide variety of microorganisms. nih.gov The hydrolysis of DCHP to its monoester, monocyclohexyl phthalate (MCHP), has been demonstrated in vitro using various animal tissues and some microbial enzymes. cpsc.gov
Abiotic Degradation Processes in Environmental Systems
In addition to biodegradation, abiotic processes can contribute to the transformation of phthalates in the environment, although often at slower rates. nih.gov
Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this process is generally slow under typical environmental pH and temperature conditions. nih.govresearchgate.net However, the rate can be influenced by pH, with increased rates under acidic or basic conditions. researchgate.net For the related DCHP, it is not expected to undergo significant hydrolysis under normal environmental conditions. nih.gov
Photolysis: Photolysis, or degradation by sunlight, is another potential abiotic pathway. The rate of photolysis can be enhanced by the presence of other substances in the water, such as nitrate (B79036) or fulvic acids, which can generate reactive hydroxyl radicals. turi.orgnih.gov The vapor-phase reaction of DCHP with photochemically-produced hydroxyl radicals has been estimated, suggesting this can be a degradation route in the atmosphere. nih.gov However, for most phthalates, which have low vapor pressure, photolysis in the atmosphere is not considered a primary fate process. nih.gov
Table 2: Summary of Environmental Fate Pathways for this compound (Inferred)
| Process | Environmental Compartment | Rate | Key Factors | Reference |
| Biodegradation | ||||
| Aerobic | Soil, Water, Sediment | Moderate to Fast | Microbial community, temperature, pH, oxygen | nih.gov |
| Anaerobic | Sediment, Sludge | Slow to Moderate | Redox potential, microbial community | nih.govcpsc.gov |
| Abiotic Degradation | ||||
| Hydrolysis | Water | Slow | pH, temperature | nih.govnih.gov |
| Photolysis | Atmosphere, Surface Water | Slow | Sunlight intensity, photosensitizers | nih.govturi.org |
This table is largely based on data for DCHP and general phthalate behavior due to a lack of specific data for this compound.
Hydrolysis Kinetics and Environmental Relevance
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For phthalate esters, this process involves the cleavage of the ester bonds, leading to the formation of the corresponding monoester and alcohol.
Limited specific data exists on the hydrolysis kinetics of this compound. However, the hydrolysis of other high molecular weight phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), is known to be a slow process under typical environmental pH and temperature conditions. The rate of hydrolysis is generally influenced by the molecular structure of the phthalate, with higher molecular weight and more sterically hindered compounds like this compound expected to hydrolyze more slowly than lower molecular weight phthalates. For instance, studies on the hydrolysis of dicyclohexyl phthalate, a structurally similar compound, indicate that it is resistant to rapid hydrolysis. nih.gov The hydrolysis of phthalate diesters is often catalyzed by acids or bases, but even under favorable conditions, the half-life can be on the order of years for higher molecular weight phthalates in natural waters. epa.gov
The table below presents hydrolysis data for analogous phthalate compounds to infer the potential behavior of this compound.
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 7 | 25 | > 1 year | epa.gov |
| Dibutyl phthalate (DBP) | 7 | 25 | ~ 3 years | epa.gov |
This table contains data for analogous compounds due to the lack of specific data for this compound.
Photodegradation Potential and Atmospheric Reactions
Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for some organic pollutants in the environment.
The table below outlines the photodegradation characteristics of related phthalate compounds.
| Compound | Environmental Matrix | Key Reactive Species | Degradation Products | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | Aqueous | •OH radicals | Phthalic acid, 2-ethylhexanol | nih.gov |
| Dibutyl phthalate (DBP) | Aqueous | •OH radicals | Phthalic acid, butanol | nih.gov |
This table contains data for analogous compounds due to the lack of specific data for this compound.
Environmental Persistence and Bioavailability Assessments
Environmental persistence refers to the length of time a chemical remains in the environment before being broken down by chemical or biological processes. Bioavailability is the fraction of a chemical in the environment that is available for uptake by living organisms.
Evaluation of Environmental Persistence
The environmental persistence of this compound is not well-documented in scientific literature. However, based on its high molecular weight and predicted physicochemical properties, it is expected to exhibit a degree of persistence in certain environmental compartments. High molecular weight phthalates generally have low water solubility and a high octanol-water partition coefficient (Kow), which leads to their strong adsorption to soil and sediment particles. industrialchemicals.gov.au This sorption can reduce their availability for degradation processes, thereby increasing their persistence in these matrices. Biodegradation is considered the primary removal mechanism for phthalates in the environment, but the rate can be slow for higher molecular weight compounds. nih.gov
Bioavailability in Aquatic and Terrestrial Systems
The bioavailability of this compound in aquatic and terrestrial systems is expected to be limited due to its predicted low water solubility and strong tendency to bind to organic matter in soil and sediment. In aquatic environments, the majority of the compound is likely to be associated with suspended particles and bottom sediments, rather than being dissolved in the water column. industrialchemicals.gov.au This reduces its direct availability to pelagic organisms. However, benthic organisms that live in or ingest sediment may be exposed to higher concentrations.
In terrestrial systems, the strong adsorption of this compound to soil particles would similarly limit its uptake by plants and other soil organisms. The fraction that is bioavailable will depend on various soil properties, such as organic carbon content and pH.
Advanced Analytical Methodologies for Bis Methylcyclohexyl Phthalate Quantification
Extraction Techniques from Complex Environmental and Material Samples
The initial and one of the most critical steps in the analysis of Bis(methylcyclohexyl) phthalate (B1215562) is its efficient extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample, whether it is a solid material like a polymer or an environmental sample such as soil or water. The goal is to isolate the analyte from interfering matrix components, which can be particularly challenging for high-molecular-weight phthalates.
Solvent extraction is a widely employed technique for isolating phthalates from solid samples. The selection of an appropriate solvent is paramount and is guided by the polarity of the target analyte and the sample matrix. For phthalates, common solvents include hexane (B92381), acetone (B3395972), and methylene (B1212753) chloride. mdpi.com
Soxhlet Extraction: This is a classic and robust method for the exhaustive extraction of analytes from solid matrices. acgpubs.org It involves continuous washing of the sample with a distilled solvent. While effective, Soxhlet extraction can be time-consuming and require large volumes of solvent. acgpubs.org For the analysis of phthalates in plastic materials, methods like EN 14372:2004E utilize Soxhlet extraction. acgpubs.org Although specific studies on the Soxhlet extraction of Bis(methylcyclohexyl) phthalate are limited, the general principles applied to other high-molecular-weight phthalates are applicable.
Ultrasonic Extraction: Ultrasonic-assisted extraction (UAE) offers a faster and often more efficient alternative to traditional Soxhlet extraction. acgpubs.org This technique uses high-frequency sound waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and facilitates the penetration of the solvent, leading to improved extraction efficiency. acgpubs.orgresearchgate.net Studies on other phthalates have shown that ultrasonic extraction can provide better recoveries and is less time-consuming and solvent-intensive compared to Soxhlet methods. acgpubs.org For instance, a study on the extraction of phthalates from PVC and polypropylene (B1209903) demonstrated high recoveries (>80%) using ultrasonic extraction with toluene (B28343) or hexane. acgpubs.org
| Extraction Method | General Principle | Common Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Dichloromethane, Diethyl ether, Hexane, Acetone | Exhaustive extraction, well-established. | Time-consuming, large solvent consumption. |
| Ultrasonic Extraction | Use of high-frequency sound waves to enhance solvent penetration. | Toluene, Hexane, Methanol (B129727), Dichloromethane | Fast, efficient, reduced solvent usage. | Potential for analyte degradation with excessive sonication. |
Table 1: Comparison of Common Solvent Extraction Methods for Phthalates.
For aqueous samples such as environmental water or beverages, liquid-liquid extraction (LLE) is a conventional and widely used method. nih.govnih.gov This technique partitions the analytes from the aqueous phase into an immiscible organic solvent. The efficiency of LLE is dependent on the choice of extraction solvent, the pH of the sample, and the ionic strength of the aqueous solution. nih.gov
For phthalates, nonpolar solvents like n-hexane are commonly used. nih.govmdpi.com The extraction process often involves vigorous shaking of the sample with the solvent, followed by separation of the two phases. nih.govmdpi.com To enhance the separation and break any emulsions that may form, the addition of a salt, such as sodium chloride, is a common practice. nih.gov The pH of the aqueous sample can also be adjusted to optimize the extraction of certain phthalates. nih.gov While specific protocols for this compound are not extensively documented, methods developed for other phthalates in aqueous matrices provide a solid foundation. For example, a validated method for phthalates in non-alcoholic beverages used n-hexane as the extraction solvent with methanol as a disperser, achieving good recoveries and low detection limits. nih.gov
Chromatographic and Spectrometric Detection Strategies
Following extraction, the accurate identification and quantification of this compound are typically achieved through chromatographic separation coupled with mass spectrometric detection.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of phthalates, including this compound. nih.govoregonstate.edugcms.cz GC provides excellent separation of complex mixtures of phthalates, while MS offers sensitive and selective detection, enabling confident identification based on mass spectra and retention times. gcms.cz
A study comparing different GC stationary phases for the analysis of 37 phthalates included isomers of Bis(4-methylcyclohexyl) phthalate. nih.gov This research demonstrated that columns such as the Rtx-440 and Rxi-XLB provide good resolution for a wide range of phthalates. nih.gov The selection of the appropriate GC column is critical due to the structural similarity among many phthalates, which can lead to co-elution. nih.govgcms.cz Many phthalates share a common fragment ion at m/z 149, making chromatographic separation essential for accurate quantification. nih.gov
For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. oregonstate.edu
| GC Column | Stationary Phase Type | Reported Application for Phthalate Separation |
| Rtx-440 | Proprietary intermediate polarity | Good resolution for a broad range of phthalates, including Bis(4-methylcyclohexyl) phthalate isomers. nih.gov |
| Rxi-XLB | Low-polarity | Effective for separating complex phthalate mixtures. nih.gov |
| Rxi-5ms | 5% Diphenyl / 95% Dimethyl Polysiloxane | Commonly used for phthalate analysis, though some co-elution may occur. nih.govgcms.cz |
| DB-5MS | 5% Phenyl / 95% Methylpolysiloxane | General-purpose column used for the analysis of various phthalates. oregonstate.edu |
Table 2: Examples of GC Columns Used for Phthalate Analysis.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is another valuable technique for the quantification of phthalates, particularly for higher molecular weight and less volatile compounds. mdpi.commdpi.com HPLC-MS/MS, in particular, offers high sensitivity and specificity, making it suitable for trace-level analysis. nih.govmdpi.comnih.gov
For HPLC analysis of phthalates, reversed-phase columns, such as C18 columns, are commonly employed. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Gradient elution is often used to achieve optimal separation of a wide range of phthalates with varying polarities. mdpi.com
While specific HPLC-MS methods for this compound are not widely published, methods developed for other phthalates can be adapted. For instance, a study on the analysis of phthalates in food simulants using LC-MS/MS demonstrated low limits of quantification (in the ng/mL range) and good accuracy. sciex.com Another study utilized HPLC-ESI-MS/MS for the determination of phthalate metabolites in urine, showcasing the sensitivity of this technique. nih.gov UV detection is a simpler and more accessible alternative to MS, but it is less selective and generally less sensitive. mdpi.com
Sample Preparation and Quality Assurance Considerations in Phthalate Analysis
The ubiquitous nature of phthalates presents a significant challenge in their analysis, as contamination of samples and analytical blanks is a common issue. nih.gov Therefore, stringent quality assurance and quality control (QA/QC) measures are essential to ensure the accuracy and reliability of the results.
Key considerations include:
Minimizing Contamination: All glassware must be scrupulously cleaned, often involving rinsing with solvents like acetone and hexane, and sometimes heating at high temperatures. researchgate.net The use of plastic labware should be strictly avoided throughout the entire analytical process, from sample collection to final analysis, as phthalates can leach from these materials and cause significant background contamination. polymersolutions.com
Use of Blanks: Procedural blanks should be analyzed with each batch of samples to monitor for and quantify any background contamination. The levels of phthalates in the blanks should be significantly lower than in the samples.
Calibration: External calibration with a series of phthalate standards is used to quantify the analytes. cornerstoneanalytical.com Matrix-matched calibration standards are often preferred to compensate for matrix effects. cornerstoneanalytical.com
Internal Standards: The use of isotopically labeled internal standards, such as deuterated analogs of the target phthalates, is highly recommended. nih.gov These standards are added to the samples before extraction and help to correct for variations in extraction efficiency and instrument response. A deuterated standard, Bis(4-methylcyclohexyl) Phthalate-d4, is commercially available, which is a critical tool for developing accurate quantitative methods for this specific compound. lgcstandards.com
Method Validation: Analytical methods should be thoroughly validated to demonstrate their performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govnih.govmdpi.com
By implementing these rigorous analytical methodologies and quality control measures, it is possible to achieve accurate and reliable quantification of this compound in a variety of complex samples.
Minimizing Contamination during Sampling and Processing
Phthalate esters are pervasive environmental and laboratory contaminants, making the implementation of strict contamination control measures essential for accurate trace-level analysis. researchgate.netepa.gov this compound, while less common than plasticizers like Di(2-ethylhexyl) phthalate (DEHP), can still be introduced into samples from a variety of sources during collection, storage, and analysis. biotage.com Failure to control for extraneous contamination can lead to erroneously high quantification and invalid data.
Common Sources of Phthalate Contamination: Phthalates are used as plasticizers to impart flexibility and durability to polymers. mdpi.com This means that many common laboratory items made from plastic are potential sources of contamination. biotage.com
Laboratory Consumables: A primary source of contamination is direct contact with plastic labware. Items such as pipette tips, syringe filters, and sample vials can leach phthalates into solvents and samples. tandfonline.comresearchgate.net Studies have demonstrated significant leaching of various phthalates from materials like polypropylene, polytetrafluoroethylene (PTFE), and cellulose (B213188) acetate. tandfonline.comepa.gov Even Parafilm®, often used to seal containers, has been identified as a source of DEHP contamination. tandfonline.com
Solvents and Reagents: Solvents such as methylene chloride, ethyl acetate, and acetone can contain background levels of phthalates. biotage.com Similarly, deionized water systems that utilize plastic storage tanks or tubing can introduce these compounds into laboratory control samples. biotage.com Reagents like anhydrous sodium sulfate, a common drying agent, may also be contaminated and require purification, often by heating at high temperatures (e.g., 400°C) or through Soxhlet extraction. epa.govbiotage.com
Laboratory Environment: The laboratory air itself can be a source of contamination due to the presence of dust and volatilized phthalates from materials like PVC flooring, paints, adhesives, and tubing. researchgate.netbiotage.com Samples should be protected from atmospheric exposure by covering them, for instance, with aluminum foil. researchgate.net
Glassware: Improperly cleaned glassware can be a significant source of error. cdc.gov Residual organic materials on glass surfaces can retain phthalates, leading to cross-contamination between samples.
Strategies for Contamination Control: A systematic approach is required to minimize background levels of phthalates.
Avoid Plastics: The most effective strategy is to eliminate plastic items from the sample preparation workflow wherever possible. epa.gov This includes using glass syringes, glass pipette tips, and avoiding plastic filter holders. tandfonline.com If plastic components are unavoidable, such as in automated samplers or specific tubing, they should be thoroughly rinsed with high-purity solvents like methanol followed by phthalate-free water. epa.gov
Rigorous Glassware Cleaning: All glassware must be meticulously cleaned. A common procedure involves rinsing with the last used solvent, washing with detergent and hot water, rinsing with tap and then distilled water, and finally heating in a muffle furnace at 400°C for 15-30 minutes. epa.gov Solvent rinsing with acetone and pesticide-grade hexane can be an alternative to high-temperature baking. epa.gov
Use of High-Purity Reagents: Solvents should be of high purity (e.g., HPLC or pesticide grade). researchgate.netbiotage.com It may be necessary to redistill solvents in all-glass systems to remove trace phthalate impurities. researchgate.netepa.gov
Procedural Blanks: The analysis of laboratory reagent blanks (LRBs) or procedural blanks is a critical quality control step. cpsc.gov These blanks consist of all reagents and undergo the entire sample preparation and analysis process. They are used to monitor the background contamination level and ensure that it remains below the method's detection limit or at a stable, acceptable level. researchgate.net
Table 1: Examples of Phthalate Leaching from Laboratory Consumables
| Laboratory Item | Material | Phthalate Detected | Maximum Leaching (µg/cm²) | Reference |
|---|---|---|---|---|
| Plastic Filter Holder | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 | tandfonline.com |
| Plastic Filter Holder | Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 | tandfonline.com |
| Pipette Tips | Polypropylene | Diethylhexyl phthalate (DEHP) | 0.36 | tandfonline.com |
| Pipette Tips | Polypropylene | Diisononyl phthalate (DINP) | 0.86 | tandfonline.com |
| Sealing Film | Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | tandfonline.com |
Validation of Extraction Efficiency and Analytical Sensitivity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this involves rigorously evaluating the extraction process and the sensitivity of the instrumental analysis.
Extraction Techniques and Efficiency: The goal of the extraction step is to quantitatively transfer this compound from the sample matrix into a clean solvent suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comintertek.com The choice of extraction method depends on the sample matrix (e.g., solid, liquid, polymer).
Liquid-Liquid Extraction (LLE): A common technique for aqueous samples, where the sample is vigorously mixed with an immiscible organic solvent (e.g., hexane, methylene chloride). mdpi.comnih.gov The phthalate partitions into the organic layer, which is then collected and concentrated.
Solid-Phase Extraction (SPE): An effective technique for cleaning up and concentrating analytes from liquid samples. cdc.govnih.gov The sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the phthalate. The analyte is later eluted with a small volume of an appropriate solvent. nih.gov
Soxhlet Extraction: A classical and exhaustive technique often used for solid samples or polymers. acgpubs.orgresearchgate.net The sample is placed in a thimble and continuously extracted by a refluxing solvent over several hours.
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent. acgpubs.orgresearchgate.net It is generally faster than Soxhlet extraction. acgpubs.org
Polymer Dissolution/Precipitation: For samples like PVC or polypropylene, a common approach involves dissolving the polymer in a solvent such as tetrahydrofuran (B95107) (THF), followed by the precipitation of the polymer by adding a non-solvent like hexane or acetonitrile. cpsc.govacgpubs.org The phthalate remains in the liquid phase for analysis.
Validation of Extraction Efficiency (Recovery): The efficiency of the extraction is assessed through recovery studies. This involves analyzing "spiked" samples, where a known quantity of this compound is added to a blank matrix (a sample known not to contain the analyte). mdpi.com The sample is then extracted and analyzed, and the percentage of the spiked amount that is measured is the recovery. Acceptable recovery values typically range from 70% to 120%, depending on the concentration and regulatory guidelines. mdpi.com
Analytical Sensitivity: LOD and LOQ: The sensitivity of a method describes its ability to measure low concentrations of an analyte. This is defined by two key parameters:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. It is often calculated as three times the standard deviation of the blank signal. nih.govacgpubs.org
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is typically calculated as ten times the standard deviation of the blank signal. nih.govacgpubs.org
These limits are crucial for assessing whether a method is suitable for a specific application, such as monitoring compliance with regulatory limits. For instance, methods have been developed for other phthalates with LOQs in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. mdpi.comnih.gov
Table 2: Example Validation Parameters for Phthalate Analysis Methods
| Phthalate | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOQ | Reference |
|---|---|---|---|---|---|---|
| DEHP | Alcoholic Beverage (Ouzo) | LLE with Hexane | HPLC-UV | Not Specified | 0.06 mg/L | mdpi.com |
| BBP, DBP, DEHP | Grape Marc Spirits | Direct Injection (No Extraction) | UHPLC-MS/MS | Not Applicable | Not Specified | mdpi.com |
| Multiple Phthalates | Polypropylene (PP) | Ultrasonic Extraction | GC-TOFMS | >95% (for most) | 0.435 µg/g | acgpubs.org |
| Multiple Phthalates | Water | Dispersive Liquid-Liquid Microextraction (DLLME) | GC-IT/MS | 93.4 - 104.5 | 5-14 ng/mL | mdpi.com |
| Multiple Phthalates | Rice | QuEChERS | UHPLC-MS/MS | 90.0 - 97.8 | 0.020 - 0.045 mg/kg | nih.gov |
Ecotoxicological Assessment Approaches for Bis Methylcyclohexyl Phthalate Within Phthalate Research
Methodological Frameworks for Aquatic Ecotoxicity Evaluation
The ecotoxicological assessment of bis(methylcyclohexyl) phthalate (B1215562), a medium-chain phthalate, is often conducted within a broader framework for evaluating phthalate esters. These frameworks, such as the one described in the Australian Tier II assessment of phthalate esters, are science and risk-based models designed to align assessment efforts with the potential environmental impacts of these chemicals. industrialchemicals.gov.au These assessments are typically tiered, starting with high-throughput screening and moving to more detailed evaluations for substances of potential concern.
In Canada, the environmental risk assessment of phthalates under the Canadian Environmental Protection Act, 1999 (CEPA) involves a screening assessment that considers various lines of evidence. canada.cacanada.ca This includes information on chemical properties, environmental fate, hazards, uses, and exposures. For substances like bis(methylcyclohexyl) phthalate, where empirical data may be limited, a grouping approach is often utilized. researchgate.net Phthalates are categorized into subgroups (e.g., short-chain, medium-chain, long-chain) based on structural similarities and physicochemical properties, which are expected to result in similar environmental behavior and toxicity. canada.caresearchgate.net
The evaluation of aquatic ecotoxicity within these frameworks often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). canada.ca The PNEC is typically derived from laboratory toxicity data on various aquatic organisms (e.g., fish, invertebrates, algae). In the absence of specific experimental data for this compound, authorities may use data from analogous phthalates or employ predictive models. Standardized aquatic toxicity test methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide the protocols for generating such data. epa.govepa.gov These methods outline procedures for determining the acute and chronic toxicity of chemicals to aquatic life.
A significant challenge in the analysis of phthalates in environmental samples is the potential for background contamination from laboratory equipment and reagents, as phthalates are ubiquitous in plastic materials. scispace.com Therefore, stringent quality control measures are essential to ensure the accuracy of ecotoxicity data.
Structure-Activity Relationship (SAR) Analysis in Ecotoxicology
Structure-Activity Relationship (SAR) analysis is a fundamental tool in the ecotoxicological assessment of phthalates, including this compound. researchgate.net SAR models are based on the principle that the biological activity of a chemical is related to its molecular structure. By comparing the structure of a substance with limited toxicological data to that of well-studied compounds, SAR can be used to predict its potential hazards. epa.gov
For phthalates, the primary basis for subgrouping from a health hazard perspective in assessments like the Canadian screening assessment is an SAR analysis related to the mode of action for phthalate-induced androgen insufficiency. koreascience.kr From an ecological perspective, SAR is used to group phthalates based on properties like the octanol-water partition coefficient (log Kow) and water solubility, which influence their bioaccumulation potential and ecotoxicity. researchgate.net
The Canadian assessment places this compound in the medium-chain phthalate subgroup. The SAR for this group considers the length and branching of the alcohol side chains attached to the phthalate backbone. koreascience.kr It is generally understood that the toxicity of phthalates can vary with the chain length of the ester groups. For instance, phthalates with continuous carbon chains of four to six atoms are known to have higher reproductive toxicity, which tends to decrease as the chain length exceeds six carbons. industrialchemicals.gov.au
A case study on the classification of phthalates according to their (Q)SAR predicted acute toxicity to fish provides specific insights into the SAR for this class of compounds. This study highlights how structural similarities can lead to predictable patterns in physicochemical properties, environmental fate, and toxicological effects. epa.gov The study compiled data for a large set of phthalates and used software like ECOSAR and TOPKAT to predict acute toxicity to fish.
Table 1: (Q)SAR Predicted Physicochemical Properties and Acute Toxicity of this compound to Fish
| Property | Predicted Value | Unit | Source |
| Molecular Weight (MW) | 358.48 | g/mol | unimib.it |
| Water Solubility (WSol) | 5.38E-03 (estimated) | mg/L | unimib.it |
| Log Kow | 7.04 (estimated) | - | unimib.it |
| Lethal Concentration (LC) | 1.09E-01 | mg/L | unimib.it |
| Toxicity Classification | Toxic | - | unimib.it |
This table is interactive. You can sort the columns by clicking on the headers.
The data in Table 1, derived from a (Q)SAR study, illustrates how the specific structural features of this compound lead to predictions of low water solubility, high lipophilicity (high log Kow), and significant acute toxicity to fish. unimib.it
Modeling and Prediction of Environmental Effects
Modeling and the prediction of environmental effects are critical components of the ecotoxicological assessment of data-poor chemicals like this compound. These predictive tools are used to estimate a substance's fate, exposure, and potential for adverse effects in the environment.
The U.S. Environmental Protection Agency (EPA) has utilized the Ecological Structure-Activity Relationships (ECOSAR) model to assess the aquatic toxicity of this compound. industrialchemicals.gov.au ECOSAR is a computerized predictive system that estimates the aquatic toxicity of chemicals based on their structural similarity to compounds with known toxicity data. For this compound, the ECOSAR analysis predicted that toxicity to aquatic organisms could occur at concentrations exceeding 1 part per billion (ppb) in surface waters. industrialchemicals.gov.au
The Canadian government's screening assessments of phthalates also heavily rely on (Q)SAR models, including ECOSAR, to predict the ecotoxicity of medium-chain phthalates. koreascience.kr These models use the ester structure-activity relationships to build a weight of evidence for the potential environmental hazards. It was noted in these assessments that for some medium-chain phthalates, including this compound, the predicted effect concentrations from these models might exceed the chemical's water solubility. koreascience.kr This is an important consideration, as the actual toxicity in the water column may be limited by how much of the substance can dissolve.
A study dedicated to classifying phthalates based on their (Q)SAR predicted acute toxicity to fish further demonstrates the application of these models. europa.eu This study used both ECOSAR and TOPKAT (Toxicity Prediction by Komputer Assisted Technology) software to calculate the 96-hour acute toxicity (LC50) to fathead minnow for a large set of phthalates. The study found a good correlation between the predictions from the two programs and classified this compound as "toxic" to fish based on its predicted LC50 value. unimib.iteuropa.eu
These modeling approaches are essential for performing initial screenings and for prioritizing chemicals for further testing. europa.eu They provide a means to estimate the potential environmental risk in the absence of extensive empirical data, thereby supporting regulatory decision-making under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CEPA. koreascience.kreuropa.eu
Q & A
Q. What methodological approaches are recommended for detecting DEHP in environmental matrices like soil or water?
DEHP detection requires extraction and chromatographic analysis. For soil, ultrasonic extraction (UE) paired with high-performance liquid chromatography (HPLC) using a C18 column and UV detection (220 nm) is effective, with a recovery rate of 85–110% for priority PAEs . For water, liquid chromatography-diode array detection (LC-DAD) achieves a linear range of 0.1–100 mg/L and a limit of detection (LOD) of 0.18 mg/L. Matrix spikes (e.g., 1–10 ppm DEHP in beverages) should validate accuracy, though variability in spike recovery (e.g., 48% precision in duplicate samples) necessitates rigorous quality controls .
Q. How do researchers evaluate DEHP’s reproductive toxicity in experimental models?
In vivo studies focus on biomarkers like mono(2-ethylhexyl) phthalate (MEHP) , DEHP’s primary metabolite. Protocols include:
- Administering DEHP via oral gavage at doses (e.g., 30–1000 mg/kg/day) to rodents, followed by histopathological analysis of testes/ovaries .
- Measuring oxidative stress markers (e.g., glutathione depletion) and hormone disruption (e.g., reduced testosterone) .
- Confounding factors (e.g., diet, co-exposure to other phthalates) must be controlled using standardized protocols from systematic reviews .
Advanced Research Questions
Q. How can researchers resolve contradictions in DEHP quantification data caused by matrix effects?
Matrix interference (e.g., in soil or biological samples) requires:
- Isotope dilution mass spectrometry : Use deuterated DEHP (e.g., DEHP-d4) as an internal standard to correct for extraction inefficiency and ionization suppression .
- Matrix-spiked recovery tests : Compare results from spiked vs. unspiked samples to calculate recovery rates (target: 70–130%) and adjust calibration curves .
- Multi-laboratory validation : Cross-validate methods using interlaboratory studies to identify protocol inconsistencies (e.g., GC vs. LC-MS) .
Q. What strategies are used to synthesize human and animal evidence for DEHP’s cumulative risk assessment?
Systematic reviews follow these steps:
- Dose standardization : Convert animal doses to human equivalent doses (HED) using body surface area scaling .
- Line-of-evidence integration : Combine epidemiological data (e.g., urinary MEHP levels) with rodent toxicokinetic models to estimate benchmark dose limits (BMDL) .
- Uncertainty analysis : Apply the Hill criteria (strength, consistency, specificity) to evaluate causality, noting gaps like limited longitudinal human data .
Key Notes for Experimental Design
- Exposure Controls : Use NIOSH-recommended engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) to minimize lab exposure .
- Ethical Compliance : DEHP is classified as a Category 1B reproductive toxicant under EU regulations; ensure institutional approval for animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
